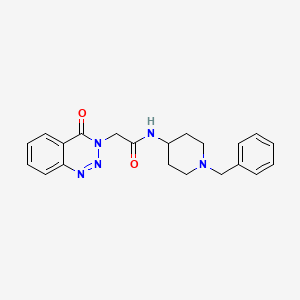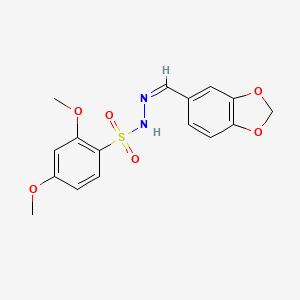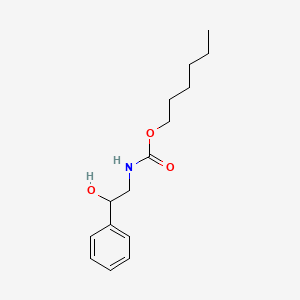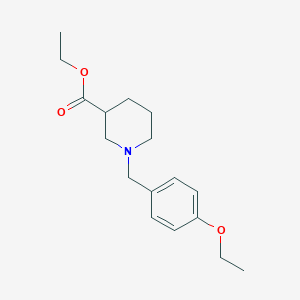
N,N-diethyl-3-(mesityloxy)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-3-(mesityloxy)-1-propanamine, also known as MDPH, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied for its potential use in scientific research.
Mécanisme D'action
N,N-diethyl-3-(mesityloxy)-1-propanamine works by increasing the levels of serotonin and norepinephrine in the brain. It does this by blocking the reuptake of these neurotransmitters by the presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have a variety of effects on the brain, including improving mood, reducing anxiety, and increasing alertness.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase heart rate and blood pressure, which are common physiological effects of stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-diethyl-3-(mesityloxy)-1-propanamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has also been shown to have a high affinity for the serotonin and norepinephrine transporters, which makes it a useful tool for studying these systems. However, there are also some limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It is also a psychoactive substance, which means that it can have effects on behavior and cognitive function that may confound experimental results.
Orientations Futures
There are a number of future directions for research on N,N-diethyl-3-(mesityloxy)-1-propanamine. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of interest is its potential use as a treatment for addiction. There is also interest in studying the long-term effects of this compound on the brain and behavior. Finally, there is interest in developing new derivatives of this compound that may have improved pharmacological properties.
Méthodes De Synthèse
N,N-diethyl-3-(mesityloxy)-1-propanamine can be synthesized through a three-step process. The first step involves the reaction of mesityloxide with diethylamine to form N,N-diethyl-mesityloxide. The second step involves the reduction of N,N-diethyl-mesityloxide with lithium aluminum hydride to form N,N-diethyl-3-mesityloxy-1-propanamine. The final step involves the quaternization of N,N-diethyl-3-mesityloxy-1-propanamine with methyl iodide to form this compound.
Applications De Recherche Scientifique
N,N-diethyl-3-(mesityloxy)-1-propanamine has been studied for its potential use as a research tool in neuroscience and pharmacology. It has been shown to have a high affinity for the serotonin transporter and the norepinephrine transporter, which are important targets for the treatment of depression and anxiety disorders. This compound has also been shown to have a low affinity for the dopamine transporter, which makes it a potential candidate for the treatment of addiction.
Propriétés
IUPAC Name |
N,N-diethyl-3-(2,4,6-trimethylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-6-17(7-2)9-8-10-18-16-14(4)11-13(3)12-15(16)5/h11-12H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUFDDGHVACFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B5022929.png)

![N-(3-chloro-4-fluorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5022957.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5022964.png)

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide](/img/structure/B5022971.png)
![2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5022976.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5022983.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5023014.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(3-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5023024.png)
